1-phenyl-3-(o-tolyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide
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Overview
Description
1-phenyl-3-(o-tolyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide is a useful research compound. Its molecular formula is C18H18N2O3S and its molecular weight is 342.41. The purity is usually 95%.
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Scientific Research Applications
Multifunctional Mononuclear Bisthienylethene-Cobalt(II) Complexes
These complexes exhibit structures, slow magnetic relaxation, and photochromic behavior, indicating potential applications in materials science, particularly in developing new magnetic materials and optical storage devices. The research highlights how substituent groups can significantly influence crystal structures, magnetic relaxations, and photochromic properties, suggesting avenues for the design of functional materials with tailored properties (Cao et al., 2015).
Fluorous Room-Temperature Ionic Liquid
This study presents a novel ionic liquid with high miscibility with apolar compounds, showcasing its utility in catalysis and solvent systems. The use of such ionic liquids in homogeneous hydrosilylation catalysis and their role in enhancing catalyst recycling through biphasic separation underline their importance in green chemistry and industrial applications (van den Broeke et al., 2002).
Glycolurils and Analogues
Glycolurils have found widespread applications across various fields, including as pharmacologically active compounds, explosives, and supramolecular chemistry building blocks. The development of new synthesis methods for glycolurils and their analogues highlights the ongoing research interest in expanding their utility in scientific and technological applications (Kravchenko et al., 2018).
Mechanism of Action
Target of Action
The primary target of GNF-Pf-530, also known as 1-phenyl-3-(o-tolyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide or Oprea1_033617, is the orphan apicomplexan transporter PF3D7_0312500 (pfmfr3) predicted to encode a member of the major facilitator superfamily (MFS) . This protein plays a crucial role in the survival and proliferation of Plasmodium falciparum, the parasite responsible for malaria .
Mode of Action
GNF-Pf-530 interacts with its target, PfMFR3, and inhibits its function . This interaction disrupts the normal functioning of the parasite’s mitochondria, leading to its death .
Biochemical Pathways
The inhibition of PfMFR3 affects the mitochondrial transport pathways of the parasite . This disruption leads to a decrease in the sensitivity of the parasite to antimalarial compounds that have a mitochondrial mechanism of action .
Result of Action
The interaction of GNF-Pf-530 with PfMFR3 leads to the death of the Plasmodium falciparum parasite . This results in the reduction of the parasite load in the host, alleviating the symptoms of malaria.
Biochemical Analysis
Biochemical Properties
It is known that this compound can interact with various enzymes, proteins, and other biomolecules . The nature of these interactions is complex and may involve binding to specific sites on the biomolecules, potentially influencing their function .
Cellular Effects
“GNF-Pf-530” has been shown to have effects on various types of cells and cellular processes . It can influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It is thought to exert its effects at the molecular level, potentially through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently limited .
Dosage Effects in Animal Models
The effects of “GNF-Pf-530” vary with different dosages in animal models . Studies have observed threshold effects, as well as potential toxic or adverse effects at high doses .
Metabolic Pathways
“GNF-Pf-530” is thought to be involved in various metabolic pathways, interacting with enzymes or cofactors . It may also have effects on metabolic flux or metabolite levels .
Transport and Distribution
It may interact with transporters or binding proteins, and could potentially influence its localization or accumulation .
Subcellular Localization
It could potentially be directed to specific compartments or organelles through targeting signals or post-translational modifications .
Properties
IUPAC Name |
3-(2-methylphenyl)-5,5-dioxo-1-phenyl-3a,4,6,6a-tetrahydrothieno[3,4-d]imidazol-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O3S/c1-13-7-5-6-10-15(13)20-17-12-24(22,23)11-16(17)19(18(20)21)14-8-3-2-4-9-14/h2-10,16-17H,11-12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VPFSPAADBDANFZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N2C3CS(=O)(=O)CC3N(C2=O)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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